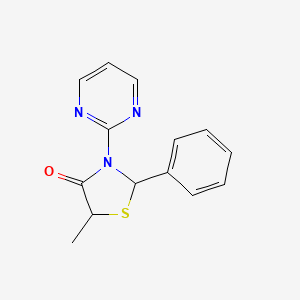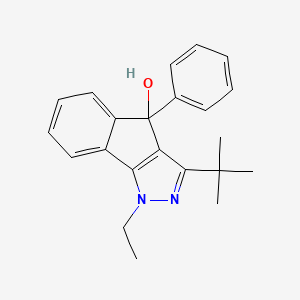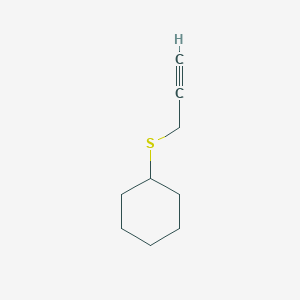
Cyclohexane, (2-propynylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, (2-propynylthio)- is an organic compound with the molecular formula C9H14S It is a derivative of cyclohexane, where a propynylthio group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane, (2-propynylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with propargyl thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynylthio group to the cyclohexane ring.
Industrial Production Methods
Industrial production of cyclohexane, (2-propynylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, (2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the propynylthio group to a propylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propylthio derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexane, (2-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclohexane, (2-propynylthio)- involves its interaction with various molecular targets. The propynylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, (2-propenylthio)-: Similar structure but with a propenylthio group instead of a propynylthio group.
Cyclohexane, (2-butynylthio)-: Contains a butynylthio group, offering different reactivity and properties.
Cyclohexane, (2-ethynylthio)-: Features an ethynylthio group, which can influence its chemical behavior.
Uniqueness
Cyclohexane, (2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
Propriétés
Numéro CAS |
82937-26-6 |
|---|---|
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
Clé InChI |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
SMILES canonique |
C#CCSC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


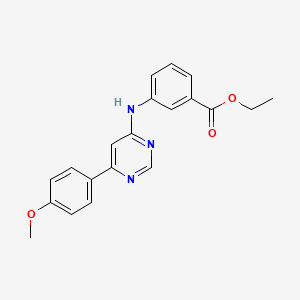

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)
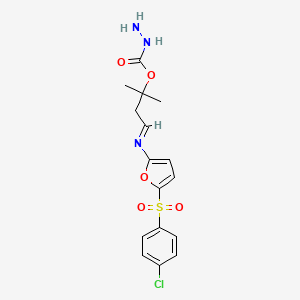
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
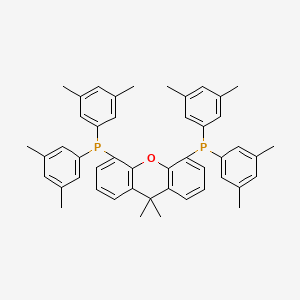
![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)
